3-Methoxy-2,4,5-trimethylfuran
Description
Structure
3D Structure
Properties
CAS No. |
61186-78-5 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-methoxy-2,4,5-trimethylfuran |
InChI |
InChI=1S/C8H12O2/c1-5-6(2)10-7(3)8(5)9-4/h1-4H3 |
InChI Key |
IBJOITFGJQWHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1OC)C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 3 Methoxy 2,4,5 Trimethylfuran Analogues
Ring-Opening Reactions of Substituted Furans
The furan (B31954) ring, despite its aromaticity, can undergo ring-opening reactions under various conditions due to its relatively low resonance energy. thieme-connect.com These reactions are often key steps in the synthesis of complex molecules and the degradation of furanic compounds.
Acid-catalyzed hydrolysis is a well-known ring-opening pathway for alkylfurans, typically requiring strong protic acids and elevated temperatures to convert them into 1,4-dicarbonyl compounds. thieme-connect.com The mechanism in dilute acid solution involves the initial protonation of the furan ring, which is the rate-limiting step. scite.aiacs.org Protonation at the α-carbon (C2 or C5) is energetically more favorable than at the β-carbon. scite.aiacs.org This is followed by a nucleophilic attack from a solvent molecule (like water) and a subsequent second protonation on the ring's oxygen atom, which triggers the cleavage of the C-O bond to form a ring-opened product like 4-hydroxy-2-butenal. scite.aiacs.org The presence of electron-releasing substituents on the furan ring can activate polymerization and ring-opening reactions during protonation. pharmaguideline.com
Metal catalysts can also facilitate ring-opening. For instance, copper(II) salts have been shown to promote the dearomatization and ring-opening of α-furylcarbinols under mild conditions. thieme-connect.com In other systems, rhodium(I) catalysts are used for the nucleophilic ring-opening of oxabicyclic adducts derived from furans. duke.edu A proposed stereoselective ring-opening of 2-methylfuran, catalyzed by tris(pentafluorophenyl)borane, proceeds via an intramolecular C–O bond cleavage, with the stereochemistry being intrinsically controlled by a preference for a disrotatory motion of the fragments. acs.org
Intramolecular reactions can also lead to ring-opening. For example, substituted aziridines can undergo ring-opening by an internal carbonyl oxygen, assisted by a Lewis acid like BF₃·OEt₂, to form highly substituted furans in an atom-economical process. acs.org Thermally induced ring-opening has also been studied, where the initial step is the cleavage of a C-H bond at a bridge between furan rings in furfuryl alcohol resin, followed by hydrogen radical migration and simultaneous ring-opening. buct.edu.cn
Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring
The electron-rich nature of the furan ring makes it highly susceptible to electrophilic aromatic substitution (SₑAr), reacting more readily than benzene (B151609). pearson.comwikipedia.org The oxygen atom's lone pair of electrons are delocalized into the π-system, increasing the ring's electron density and making it more reactive toward electrophiles. pearson.com
Electrophilic Substitution: Substitution preferentially occurs at the α-positions (2- and 5-positions) because the carbocation intermediate (sigma complex) formed by attack at these positions is more stabilized by resonance. pearson.comyoutube.com Attack at the 2-position allows the positive charge to be delocalized over three atoms, including the oxygen, whereas attack at the 3-position only delocalizes the charge over two carbon atoms. youtube.com
The presence of activating groups, such as the methyl and methoxy (B1213986) groups in 3-methoxy-2,4,5-trimethylfuran, further enhances the reactivity of the furan ring towards electrophiles. wikipedia.orgmatanginicollege.ac.in An electron-donating group at the 2-position directs incoming electrophiles primarily to the 5-position. matanginicollege.ac.in For this compound, all positions are substituted, so SₑAr would involve the replacement of one of the existing groups or side-chain reactivity, which is less common. However, for its analogues with open positions, the combined directing effects of the alkyl and methoxy groups would strongly favor substitution at any available α-position. Common SₑAr reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which must often be conducted under mild conditions to prevent polymerization or ring-opening. pharmaguideline.com
Nucleophilic Substitution: Nucleophilic aromatic substitution (SₙAr) on an unsubstituted furan ring is generally difficult. quimicaorganica.org The electron-rich ring repels nucleophiles, and the intermediate formed after a potential nucleophilic attack cannot be effectively stabilized. quimicaorganica.org However, the reaction becomes possible if the furan ring is substituted with strong electron-withdrawing groups, such as nitro, carboxy, or cyano groups. pharmaguideline.comquimicaorganica.orgchempap.org These groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the resulting intermediate (a Meisenheimer-like complex). quimicaorganica.orgchemistrysteps.com Halofurans substituted with such groups are particularly reactive towards nucleophiles. pharmaguideline.com For a molecule like this compound, which is substituted with electron-donating groups, SₙAr is highly unfavorable.
Oxidation Reactions of Trimethylfurans
The electron-rich trimethyl-substituted furan ring is prone to oxidation by various agents, including atmospheric oxidants, which can lead to ring cleavage and the formation of secondary organic aerosols.
The reaction of furans with ozone (O₃) leads to ring-opening and the formation of dicarbonyl compounds. researchgate.net The process begins with a [4+2] cycloaddition of ozone to the furan ring to form an initial, unstable product called a molozonide. msu.edu This molozonide rapidly rearranges via the Criegee mechanism, cleaving to form a carbonyl fragment and a carbonyl oxide, also known as a Criegee intermediate (CI). msu.edursc.org
For methylated furans, the specific products depend on the position of the methyl groups. Investigations into the ozonolysis of furan, methylfurans, and dimethylfurans show that these reactions produce highly excited Criegee intermediates that can promptly isomerize or dissociate. rsc.org For example, the ozonolysis of 2,3-dimethylfuran (B88355) yields glyoxal, methylglyoxal (B44143), and dimethylglyoxal. researchgate.net Similarly, recent studies on 2,5-dimethylfuran (B142691) ozonolysis identified reaction products including formaldehyde, methylglyoxal, ketene, glyoxal, and acetic acid. rsc.org The formation of α,β-unsaturated dicarbonyls is attributed to the ozone attack at the reactive α-carbon position, leading to ring opening. researchgate.net
In the case of this compound, ozonolysis would be expected to proceed rapidly, cleaving the double bonds and ultimately leading to a mixture of functionalized dicarbonyl and carboxylic acid products after the decomposition of the ozonide intermediates.
In the atmosphere, furans are primarily degraded by reactions with hydroxyl radicals (OH) during the day and nitrate (B79036) radicals (NO₃) at night. dntb.gov.uaresearchgate.net The presence of alkyl substituents significantly increases the reaction rates.
Reaction with Nitrate Radicals (NO₃): The reaction with NO₃ is a dominant atmospheric loss process for furans at night. researchgate.netnih.gov The reaction proceeds primarily through the addition of the NO₃ radical to the furan ring. univ-littoral.fr The rate of this reaction is highly dependent on the degree of alkyl substitution. As more methyl groups are added to the furan ring, the rate coefficient increases substantially. This is demonstrated by the kinetic data for a series of furan compounds. For 2,3,5-trimethylfuran, a close analogue to the subject compound, the rate coefficient is significantly higher than that of furan or dimethylfuran, leading to a very short atmospheric lifetime. nih.govacs.org
Table 1: Rate Coefficients for the Gas-Phase Reactions of Furan Compounds with NO₃ Radicals at (294 ± 2) K
| Compound | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) | Reference |
|---|---|---|---|
| Furan | (1.51 ± 0.38) × 10⁻¹² | 55 min | nih.govacs.org |
| 2-Methylfuran | (1.91 ± 0.32) × 10⁻¹¹ | 4 min | nih.govacs.org |
| 3-Methylfuran | (1.49 ± 0.33) × 10⁻¹¹ | 5 min | nih.govacs.org |
| 2,5-Dimethylfuran | (5.82 ± 1.21) × 10⁻¹¹ | 1.5 min | nih.govacs.org |
Atmospheric lifetimes calculated assuming a typical nighttime NO₃ concentration of 5 x 10⁸ molecules cm⁻³.
Reaction with Hydroxyl Radicals (OH): The reaction with OH radicals is the main daytime removal process. Similar to NO₃ reactions, the rate coefficients for OH radical reactions increase with the number of methyl substituents on the furan ring. researchgate.net Studies on furan, 2-methylfuran, and 2,5-dimethylfuran show a clear trend of increasing reactivity with alkylation. researchgate.net This suggests that this compound would have a very high reaction rate with OH radicals. The radicals produced in these initial reactions react further with atmospheric oxygen to generate peroxy radicals, contributing to complex atmospheric chemistry. researchgate.net
Derivatization Strategies and Functionalization of this compound
Functionalization of the furan core or its substituents allows for the modification of its properties and the synthesis of new derivatives.
While direct C-H functionalization of the furan ring itself is common, strategies also exist for modifying the attached alkyl and methoxy groups.
Modification of Alkyl Groups: The alkyl groups on a furan ring can be modified through various organic reactions. One common approach is side-chain halogenation, which typically occurs under radical conditions (e.g., using N-bromosuccinimide with a radical initiator). This would introduce a halogen onto one of the methyl groups, creating a reactive handle for subsequent nucleophilic substitution or elimination reactions. While direct alkylation of a furan C-H bond is a well-studied area, modifying an existing alkyl group offers a different synthetic route. rsc.org For example, the introduction of alkyl groups can be achieved via palladium-catalyzed reactions with alkyl iodides, demonstrating the reactivity of bonds associated with the furan system. rsc.org
Modification of Methoxy Groups: The methoxy group is an ether linkage and can be cleaved under strongly acidic conditions (e.g., using HBr or HI) to yield a hydroxyl group (a furanol). This transformation would significantly alter the electronic properties and reactivity of the molecule. Additionally, ortho-metallation strategies, often used for anisole (B1667542) derivatives, could potentially be applied. beilstein-journals.org This involves using a strong base to deprotonate the carbon adjacent to the methoxy group, followed by quenching with an electrophile. However, the presence of multiple reactive sites on the this compound ring would make achieving high regioselectivity a significant challenge. The synthesis of functionalized naphtho[2,1-b]furans has involved reactions targeting a methoxy group, where a carbene inserts into a C-H bond of the ortho-methoxy group. researchgate.net Such specialized reactions highlight potential, albeit complex, pathways for modification.
Formation of Furan-Containing Conjugated Systems
The furan ring, particularly when appropriately substituted, serves as a versatile building block in the synthesis of extended π-conjugated systems. These systems are of significant interest due to their applications in materials science, particularly in organic electronics and nonlinear optics. Analogues of this compound, such as other polysubstituted furans and furanones, undergo various chemical transformations to yield complex conjugated molecules. These transformations often involve the furan core acting as either a π-rich donor or a structural scaffold for the construction of push-pull chromophores and other functional dyes.
The reactivity of the furan ring allows for its incorporation into larger aromatic structures through several synthetic strategies. These methods include condensation reactions, cross-coupling reactions, and cycloadditions, which leverage the electronic nature of the furan ring and its substituents.
Condensation Reactions for Push-Pull Systems
A prominent strategy for creating furan-containing conjugated systems is through Knoevenagel-type condensation reactions. In this approach, a furan derivative bearing an activated methylene (B1212753) group or a formyl group reacts with an appropriate acceptor or donor moiety. For instance, analogues like 5-aryl-furan-2-carboxaldehydes react with benzothiazolium salts to synthesize new push-pull compounds. nih.gov These reactions result in highly conjugated systems with potential biological activity and can serve as precursors to cyanine (B1664457) dyes. nih.gov
A particularly relevant analogue is the 2-dicyanomethylidene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF) moiety, which is a powerful electron acceptor. researchgate.netrsc.org This trimethylfuran-based unit is frequently incorporated into donor-π-acceptor (D-π-A) chromophores. The synthesis typically involves the reaction of a donor-functionalized aldehyde with the TCF precursor. mdpi.com The resulting conjugated molecules often exhibit significant intramolecular charge transfer (ICT), leading to desirable optical properties such as strong absorption in the visible and near-infrared (NIR) regions. researchgate.netmdpi.com
Research Findings on Furan-Based Push-Pull Chromophores
Detailed studies have explored the systematic extension of the π-conjugated system in such molecules. By varying the electron donor group and the length of the π-linker, the photophysical and nonlinear optical properties can be precisely tuned. researchgate.netnih.gov For example, chromophores featuring a 4,5-dicyanoimidazole (B129182) acceptor and various donor groups connected through a systematically enlarged π-conjugated spacer have been synthesized and characterized. researchgate.net
Below is a data table summarizing the synthesis and properties of a hybrid dye featuring a pyrazolo[3,4-b]pyridine donor and a TCF acceptor.
Table 1: Synthesis and Photophysical Properties of a TCF-Containing Conjugated Dye
| Donor Moiety | Acceptor Moiety | Synthetic Route | Absorption Max (λ_abs) | Emission Max (λ_em) | Application |
| Pyrazolo[3,4-b]pyridine | 2-(3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF) | Diazotization of the heteroarylamine donor followed by reaction with TCF. mdpi.com | ~315 nm (π-π*), 451-493 nm (ICT) | 575-632 nm (solvent dependent) | Solvatochromic Dyes mdpi.com |
This table is interactive. Click on the headers to sort the data.
Formation of Fused Heterocyclic Systems
Substituted furanones, which are structurally related to oxidized forms of methoxy-furans, can undergo cyclization reactions to form fused heterocyclic systems with extended conjugation. For example, 3-acetyl-4,5,5-trimethylfuran-2(5H)-one has been shown to react with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield a condensed furopyridine system. researchgate.net This transformation proceeds via an enamine intermediate, demonstrating how the reactivity of substituents on the furanone ring can be harnessed to build more complex, conjugated structures. researchgate.net
Further intramolecular cyclization of pyridone-substituted furan-2(5H)-ones can lead to the formation of novel furo[3,4-f]isoquinolines, which are polycyclic aromatic compounds. researchgate.net
Cross-Coupling and Annulation Strategies
Modern synthetic methods provide further avenues to furan-containing conjugated systems. Olefin cross-metathesis has been demonstrated as a flexible route to 2,5-di- and 2,3,5-trisubstituted furans. pnas.org This method, particularly when combined with a subsequent Heck arylation, allows for the construction of highly substituted furans that can be key intermediates for larger conjugated materials. pnas.org
Additionally, annulation reactions, such as the [2 + 3] annulation of N-sulfonyl-1,2,3-triazoles with enaminones catalyzed by Rh(II) and a Brønsted acid, provide access to polysubstituted furans. organic-chemistry.org These highly substituted furan products can then be elaborated into more complex conjugated architectures.
The table below outlines various synthetic strategies for forming conjugated systems from furan analogues.
Table 2: Synthetic Methodologies for Furan-Containing Conjugated Systems
| Reaction Type | Furan Analogue Substrate | Reagents/Catalysts | Resulting Conjugated System | Reference |
| Condensation | 5-Aryl-furan-2-carboxaldehydes | Benzothiazolium salts | Push-pull styryl dyes | nih.gov |
| Condensation/Cyclization | 3-Acetyl-4,5,5-trimethylfuran-2(5H)-one | Dimethylformamide dimethyl acetal (DMF-DMA) | Furopyridines | researchgate.net |
| Olefin Cross-Metathesis | Allylic alcohols and enones | Ruthenium catalyst | 2,5-Disubstituted furans | pnas.org |
| Tandem Arylation-Furan Formation | γ-Hydroxyenone intermediates | Heck reaction conditions | 2,3,5-Trisubstituted furans | pnas.org |
| [2 + 3] Annulation | Enaminones | N-sulfonyl-1,2,3-triazoles, Rh(II), Brønsted acid | Polysubstituted furans | organic-chemistry.org |
This table is interactive. Click on the headers to sort the data.
Advanced Spectroscopic and Analytical Characterization Techniques in Furan Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Furan (B31954) Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including furan derivatives. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms, their connectivity, and stereochemistry. organicchemistrydata.org
¹H NMR spectroscopy is a powerful tool for determining the structure of furan derivatives by analyzing the chemical shifts and spin-spin coupling constants of protons. canada.cacdnsciencepub.com The position of a proton signal (chemical shift) in the spectrum is influenced by the electron density around it, which is in turn affected by the nature of substituent groups on the furan ring. canada.cacdnsciencepub.com For instance, electron-withdrawing groups tend to shift signals to a lower field (deshielding), while electron-donating groups cause an upfield shift (shielding).
In substituted furans, the chemical shifts provide insight into the electronic effects of the substituents. canada.cacdnsciencepub.com The coupling constants between adjacent protons on the ring and those across the ring are often similar in magnitude, a contrast to the distinct ortho and meta couplings seen in benzene (B151609) rings. cdnsciencepub.com This information, combined with the integration of the signals (which is proportional to the number of protons), allows for the precise assignment of proton identities within the molecule.
Hypothetical ¹H NMR Data for 3-Methoxy-2,4,5-trimethylfuran
This table presents hypothetical ¹H NMR data for this compound, illustrating the expected chemical shifts and multiplicities for each proton group. The data is based on general principles of NMR spectroscopy for substituted furans.
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| CH₃ (at C2) | ~2.1 | Singlet | 3H | Methyl protons adjacent to the oxygen and methoxy (B1213986) group. |
| CH₃ (at C4) | ~1.9 | Singlet | 3H | Methyl protons adjacent to the methoxy group. |
| CH₃ (at C5) | ~2.0 | Singlet | 3H | Methyl protons at the 5-position of the furan ring. |
| OCH₃ (at C3) | ~3.7 | Singlet | 3H | Methoxy group protons. |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. rsc.org The chemical shifts of carbon atoms in furan derivatives are sensitive to the electronic environment, with substituent effects playing a significant role. globalauthorid.compublish.csiro.aupublish.csiro.au The resonances of the α-carbons (C2 and C5) in furan typically appear at a lower field than those of the β-carbons (C3 and C4). publish.csiro.au
The substituent-induced chemical shifts (SCS) in furans are comparable to those in other aromatic systems like benzene and pyrrole. publish.csiro.aupublish.csiro.au These shifts can be used to predict and confirm the substitution pattern on the furan ring. publish.csiro.au For 2,5-disubstituted furans, there is a reasonable correlation between the observed chemical shifts and values calculated from additivity parameters, although they are not always strictly additive. publish.csiro.au
Hypothetical ¹³C NMR Data for this compound
This table provides hypothetical ¹³C NMR data for this compound. The chemical shifts are estimated based on known data for substituted furans and illustrate the expected resonance for each carbon atom.
| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C2 | ~140 | Ring carbon adjacent to oxygen, bearing a methyl group. |
| C3 | ~150 | Ring carbon bearing the methoxy group. |
| C4 | ~115 | Ring carbon bearing a methyl group. |
| C5 | ~145 | Ring carbon adjacent to oxygen, bearing a methyl group. |
| CH₃ (at C2) | ~10 | Methyl carbon at the 2-position. |
| CH₃ (at C4) | ~8 | Methyl carbon at the 4-position. |
| CH₃ (at C5) | ~12 | Methyl carbon at the 5-position. |
| OCH₃ | ~58 | Methoxy carbon. |
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. uni-saarland.de It is widely used for the identification and quantification of volatile organic compounds (VOCs) like this compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method is particularly well-suited for the analysis of volatile and semi-volatile compounds in complex mixtures, such as those found in food and beverages. bohrium.comresearchgate.net
In the context of furan derivatives, GC-MS is frequently employed for their determination in products like roasted coffee. bohrium.comnih.govuii.ac.id The gas chromatograph separates the various volatile compounds based on their boiling points and interactions with the stationary phase of the column. restek.com Subsequently, the mass spectrometer ionizes the separated compounds, and the resulting fragmentation patterns serve as a "molecular fingerprint," allowing for their identification by comparison with spectral libraries. plantarchives.org Headspace (HS) sampling techniques are often coupled with GC-MS for the analysis of volatile furans in solid or liquid samples. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. fossiliontech.com This capability is crucial for distinguishing between compounds that have the same nominal mass (isobars) but different elemental formulas.
The use of HRMS, often coupled with techniques like secondary electrospray ionization (SESI), has proven to be an invaluable tool for the analysis of volatile compounds in food. fossiliontech.com The high resolving power and accurate mass measurements of HRMS enable the comprehensive characterization of complex chemical compositions. chromatographyonline.com This is particularly beneficial in untargeted analyses where the goal is to identify a wide range of compounds without prior knowledge of their presence. chromatographyonline.com
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a soft ionization technique used for the real-time monitoring of volatile organic compounds at very low concentrations. azom.comfraunhofer.de It is particularly advantageous for atmospheric studies and for analyzing the headspace of food products. azom.comresearchgate.net The principle of PTR-MS involves the transfer of a proton from H₃O⁺ ions to the target VOCs, which are then detected by a mass spectrometer. azom.comwur.nl
When coupled with a Time-of-Flight (ToF) mass analyzer, the technique (PTR-ToF-MS) offers high mass resolution, enabling the separation of isobaric compounds. fraunhofer.de This has been instrumental in the online analysis of VOCs released from coffee, providing detailed insights into the chemical composition of its aroma. researchgate.netmdpi.com The high sensitivity and real-time capability of PTR-ToF-MS make it a powerful tool for studying dynamic processes, such as the evolution of volatile compounds during food processing or their presence in the atmosphere. fraunhofer.dersc.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Spectroscopic techniques are fundamental in elucidating the structural features of furan derivatives. Infrared (IR) spectroscopy is utilized to identify characteristic functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule.
For a molecule such as this compound, IR spectroscopy would reveal absorption bands corresponding to its specific structural components. The furan ring, methoxy group, and trimethyl substituents all exhibit characteristic vibrational frequencies. The region of the infrared spectrum between 1200 cm⁻¹ and 700 cm⁻¹ is known as the fingerprint region, which contains a high number of bands and is unique for every molecule, serving as a molecular "fingerprint". libretexts.org
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (in methyl groups) | Stretching | 2850-3000 | Strong |
| C-H (in methyl groups) | Bending/Deformation | 1350-1470 | Medium |
| C=C (furan ring) | Stretching | ~1500-1600 | Medium-Weak |
| C-O-C (ether linkage) | Asymmetric Stretching | ~1200-1275 | Strong |
| C-O-C (furan ring) | Stretching | ~1000-1150 | Strong |
This table is generated based on established group frequency data for alkanes, ethers, and aromatic compounds. libretexts.org Specific values for this compound would require experimental measurement.
UV-Vis spectroscopy is employed to study the electronic structure of conjugated systems. up.ac.za The furan ring contains a conjugated π-electron system, which gives rise to characteristic absorptions in the UV region of the electromagnetic spectrum, typically from π → π* transitions. libretexts.org The presence of substituents like the methoxy and methyl groups on the furan ring can influence the energy of these transitions, causing shifts in the wavelength of maximum absorbance (λmax). While general principles of UV-Vis spectroscopy apply, specific λmax values are determined experimentally. up.ac.zalibretexts.org
Advanced Chromatographic Separations for Furan Mixture Analysis
The analysis of this compound, especially when present in complex matrices like food or environmental samples, necessitates high-resolution separation techniques. Advanced chromatographic methods are essential for isolating the target analyte from interfering compounds.
Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. osti.gov This technique utilizes two columns with different stationary phases, providing two independent separation mechanisms in a single analysis. osti.gov This increased peak capacity is crucial for resolving co-eluting compounds in complex samples, such as environmental or biological matrices where furans may be present at low levels. osti.govchemistry-matters.comresearchgate.net
A key feature of GC × GC is the thermal modulation process, which focuses fractions of the effluent from the first column before injecting them onto the second, shorter column. osti.gov This focusing effect leads to narrower peaks and enhanced sensitivity, allowing for the determination of analytes at sub- to low-picogram levels. osti.govresearchgate.net Due to the generation of very narrow peaks (50-500 ms), a fast detector, such as a time-of-flight mass spectrometer (TOF-MS), is required. osti.gov The structured nature of GC × GC chromatograms, where chemically similar compounds elute in distinct clusters, can also aid in the identification of unknown analytes. chemistry-matters.com
Table 2: Comparison of Conventional GC and GC × GC for Furan Analysis
| Feature | Conventional GC (1D GC) | Comprehensive Two-Dimensional GC (GC × GC) |
|---|---|---|
| Separation Power | Limited by single column resolution | Exponentially increased peak capacity. chemistry-matters.com |
| Sensitivity | Standard | Enhanced due to cryogenic focusing of analytes. osti.govresearchgate.net |
| Peak Shape | Seconds wide | Milliseconds wide. osti.gov |
| Detector Requirement | Standard detectors (e.g., FID, Quadrupole MS) | Fast acquisition detectors required (e.g., TOF-MS). osti.gov |
| Sample Type | Simple to moderately complex mixtures | Highly complex mixtures (e.g., petroleum, environmental samples). chemistry-matters.com |
| Data Analysis | 2D chromatogram (Time vs. Intensity) | 3D contour plot (Retention Time 1 vs. Retention Time 2 vs. Intensity). osti.gov |
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is a cornerstone for the analysis of furan derivatives. tjh2b.com These techniques are especially valuable for compounds that are thermally labile or not sufficiently volatile for GC analysis. oelcheck.com Standard methods, such as ASTM D5837, specify HPLC for the determination of furanic compounds in various matrices like electrical insulating liquids. dgaequipment.comwaters.com
In a typical setup for furan analysis, a reversed-phase column (e.g., C8 or C18) is used for separation. nih.gov Detection is commonly performed using a UV detector, often a Photo Diode Array (PDA) detector, which can simultaneously measure absorbance at multiple wavelengths and provide spectral information to assess peak purity. waters.comnih.gov The development of UPLC methods has allowed for significantly faster analysis times and reduced solvent consumption compared to traditional HPLC. waters.com For instance, an analysis of five furans was achieved within a four-minute run using UPLC, a substantial improvement over the 28-minute run time of the standard HPLC method. waters.com
Sample Preparation Methodologies for Furan Analysis
Effective sample preparation is a critical step to isolate furan compounds from the sample matrix, concentrate them, and remove interferences prior to chromatographic analysis.
The choice of extraction technique depends heavily on the sample matrix and the volatility of the furan analyte. For liquid samples like transformer oil, methods include liquid-liquid extraction or solid-phase extraction (SPE) on a silica (B1680970) cartridge to isolate furan derivatives. dgaequipment.com
For analyzing volatile furans in solid or semi-solid matrices like food, headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique. nih.govchromatographyonline.com In HS-SPME, a fiber coated with a sorbent material (e.g., Carboxen/Polydimethylsiloxane, CAR/PDMS) is exposed to the headspace above the sample. chromatographyonline.com Volatile compounds, including furans, partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption and analysis. chromatographyonline.com The efficiency of HS-SPME can be optimized by adjusting parameters such as extraction time, temperature, and the addition of salt (e.g., NaCl) to the sample, which can increase the volatility of the analytes. researchgate.netbohrium.com
Table 3: Common Extraction Techniques for Furan Analysis
| Technique | Principle | Typical Application | Analytes |
|---|---|---|---|
| Liquid-Liquid Extraction | Partitioning of analytes between two immiscible liquid phases. | Transformer Oil Analysis. dgaequipment.com | Non-volatile furan derivatives. |
| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by elution with a solvent. | Transformer Oil Analysis, Sample Cleanup. dgaequipment.com | Non-volatile furan derivatives. |
| Headspace-Solid Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the sample headspace onto a coated fiber. | Food, Beverage, and Environmental Samples. nih.govchromatographyonline.com | Volatile furans and derivatives. |
| Purge and Trap | Inert gas is bubbled through the sample to purge volatiles, which are then trapped on a sorbent. | Analysis of volatiles in various matrices. chromatographyonline.com | Highly volatile furans. |
Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. mdpi.com In the context of furan analysis, particularly with GC, derivatization may be employed to:
Increase the volatility of polar analytes. mdpi.comacs.org
Improve chromatographic peak shape and resolution. acs.org
Enhance the response of a specific detector. mdpi.com
Increase the thermal stability of the analyte. mdpi.com
For example, compounds containing active hydrogen groups (e.g., -OH, -COOH) are often derivatized. acs.org While specific derivatization reactions for this compound are not commonly reported, general strategies used in flavor and bio-oil analysis are relevant. Carbonyl compounds can be derivatized with agents like o-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA) to create stable oximes that are amenable to GC analysis. acs.org Such reactions can be performed directly on an SPME fiber (on-fiber derivatization), which improves sensitivity and reduces sample handling. mdpi.com In some methods, furan itself has been used as a chemical ionization (CI) reagent in mass spectrometry to improve the selectivity of analysis for other compounds, demonstrating its reactivity in analytical systems. nih.govdntb.gov.ua
Emerging Applications and Functional Materials Incorporating Substituted Furans
Role of Furan (B31954) Compounds in Flavor and Aroma Chemistry
Substituted furan compounds are of paramount importance in the field of flavor and aroma chemistry, contributing significantly to the sensory profiles of a wide array of foods and beverages. Among these, 2,5-dimethyl-4-methoxy-3(2H)-furanone stands out as a key aroma compound, prized for its sweet and complex fragrance profile.
This compound is a colorless to pale yellow liquid and is a member of the oxolane family. nih.govguidechem.com It is recognized for its sweet, caramel-like aroma, which enhances the sensory experience of various products. chemimpex.com The organoleptic properties of 2,5-dimethyl-4-methoxy-3(2H)-furanone are described as having notes of caramel, coffee, maple, and a hint of mustiness. sigmaaldrich.comsigmaaldrich.com
2,5-dimethyl-4-methoxy-3(2H)-furanone is a natural compound and is used worldwide as a flavoring for foods, beverages, and cosmetics. nih.gov It is considered a key flavor compound in many fruits. mdpi.comresearchgate.net This furanone is a significant flavorant in arctic brambles, mangoes, and strawberries, among many other fruits and berries. nih.govacs.org In these natural sources, it is formed through the enzymatic methylation of its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). nih.govmdpi.com
The importance of 2,5-dimethyl-4-methoxy-3(2H)-furanone in the food industry is underscored by its use as a flavoring agent in a variety of products, including baked goods, candies, and beverages. nih.govchemimpex.com Its ability to impart a rich and natural sweetness makes it a valuable ingredient for creating appealing flavor profiles. chemimpex.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is no safety concern at current levels of intake when used as a flavoring agent. nih.gov
Beyond its direct application as a flavoring agent, 2,5-dimethyl-4-methoxy-3(2H)-furanone and related furanones are subjects of ongoing research. For instance, furanones are being investigated for their role in quorum sensing inhibition, which has potential applications in controlling biofilm formation in various contexts, including in common wound pathogens. nih.govresearchgate.netnih.gov Halogenated furanones, in particular, have shown promise as anti-virulence agents. mdpi.com
The synthesis of 2,5-dimethyl-4-methoxy-3(2H)-furanone's precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, has been achieved through various methods, including the aldol (B89426) condensation of 2,5-dimethyl-dihydro-3(2H)-furanone with an aldehyde, followed by a series of reactions. google.com Another synthetic route involves a coupling reaction of methylglyoxal (B44143) to form an intermediate, which is then cyclized to produce the desired furanone. researchgate.net
Chemical and Physical Properties of 2,5-dimethyl-4-methoxy-3(2H)-furanone
| Property | Value |
| Molecular Formula | C₇H₁₀O₃ nih.govchemimpex.com |
| Molecular Weight | 142.15 g/mol nih.govchemimpex.com |
| Appearance | Light orange to yellow to green clear liquid chemimpex.com |
| Density | 1.097 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 63 °C at 0.3 mmHg chemimpex.com |
| Refractive Index | n20/D 1.478 sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 4077-47-8 nih.govchemimpex.com |
| FEMA Number | 3664 nih.govsigmaaldrich.com |
Organoleptic Profile of 2,5-dimethyl-4-methoxy-3(2H)-furanone
| Attribute | Description |
| Odor Type | Sweet, caramel-like guidechem.comchemimpex.com |
| Flavor Profile | Sweet, fruity chemimpex.com |
| Organoleptic Notes | Caramel, coffee, maple, musty, sweet sigmaaldrich.comsigmaaldrich.com |
Natural Occurrence and Environmental Distribution of Trimethylfurans
Detection of Trimethylfurans as Volatile Organic Compounds (VOCs) in Biological Systems
Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that exhibit high vapor pressure at room temperature, leading to their evaporation into the gaseous state. frontiersin.org In biological systems, VOCs are often the end products of various metabolic processes. frontiersin.org The analysis of these compounds in biological matrices such as urine, breath, and blood is a growing field of interest for the non-invasive diagnosis and monitoring of diseases, including cancer. frontiersin.orgnih.gov The profile of VOCs can change in response to pathological conditions, offering a potential "chemical fingerprint" of disease. frontiersin.org
Presence in Mammalian Excretions
Urine is a key biological matrix for metabolomic studies as it contains a wide array of metabolic end products. nih.gov The analysis of the urinary "volatilome"—the complete set of VOCs—is a promising avenue for biomarker discovery. nih.gov Various furan (B31954) derivatives have been identified in the headspace of urine samples. For instance, studies on bladder cancer have reported the presence of compounds such as 2-furaldehyde. nih.gov In one study, the levels of 2-furaldehyde were found to be statistically decreased in the urine of bladder cancer patients compared to controls. nih.gov The biological origin of this compound is not yet fully understood. nih.gov
While a variety of VOCs, including ketones, aldehydes, and aromatic compounds, have been identified in urine and linked to different physiological and pathological states, specific data on the presence of 3-Methoxy-2,4,5-trimethylfuran or other trimethylfurans in mammalian excretions is not extensively documented in the reviewed scientific literature. The methodologies for detecting urinary VOCs typically involve headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). nih.gov
Table 1: Examples of Furan Derivatives Detected in Human Urine
| Compound | Associated Condition (in some studies) |
|---|---|
| 2-Furaldehyde | Bladder Cancer nih.gov |
| Butyrolactone | Bladder Cancer nih.gov |
Furan Derivatives from Plant Sources and Endophytic Fungi
Furan derivatives are a class of heterocyclic compounds found in a variety of natural sources, including plants and their associated endophytic fungi. nih.gov Endophytic fungi reside within the tissues of living plants without causing any apparent disease and are known to produce a rich diversity of bioactive secondary metabolites. nih.govnih.gov These microorganisms can synthesize compounds that are identical or similar to those produced by their host plant. nih.gov
Research has shown that endophytic fungi are a source of various VOCs, which play roles in communication and defense. nih.govmdpi.com Among the vast array of compounds produced, several furan derivatives have been isolated and characterized. For example, two alkylated furan derivatives, 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol and 5-(undeca-3',5',7'-trien-1'-yl)furan-2-carbonate, were isolated from the endophytic fungus Emericella sp. XL029, which was found in the leaves of Panax notoginseng. nih.gov These compounds demonstrated potent antifungal activities against several plant pathogenic fungi. nih.gov
The production of VOCs by endophytic fungi can be influenced by the growth medium. Studies on fungi isolated from horseradish (Armoracia rusticana) showed that the fungi emitted a range of VOCs, including esters, alcohols, and aromatic compounds. nih.gov While specific trimethylfurans were not detailed, the general capacity of these organisms to produce diverse volatile profiles is well-established. nih.gov
Occurrence of Furan Compounds in Extraterrestrial Environments (e.g., Comets)
The study of organic molecules in extraterrestrial objects like comets provides insights into the prebiotic chemistry of the early solar system. Comets are considered to be reservoirs of primitive materials left over from the formation of the solar system. researchgate.net Analysis of the chemical composition of comets has revealed a surprising complexity of organic molecules.
The European Space Agency's Rosetta mission to comet 67P/Churyumov-Gerasimenko provided unprecedented detail about the volatile organic compounds present in the cometary coma. The high-resolution mass spectrometer aboard the Rosetta spacecraft detected a variety of oxygen-bearing organic molecules, including the first definitive evidence of abundant O-bearing heterocycles in a comet.
Among the compounds identified was furan (C₄H₄O). The presence of furan was confirmed with certainty, and its hydrogenated counterpart, tetrahydrofuran, was also detected and appeared to be more abundant. This finding suggests that such heterocycles could be promising candidates for searches in the interstellar medium. The organic material in comets is thought to have originated in interstellar space, predating the formation of our solar system. researchgate.net
Atmospheric Fate and Environmental Transformation Pathways of Furan Species
Furan and its derivatives are released into the atmosphere from various sources, including the combustion of fossil fuels and biomass. acs.org Once in the atmosphere, these compounds are subject to chemical transformation processes that determine their atmospheric lifetime and potential environmental impact. The primary degradation pathways for furans in the troposphere are reactions with atmospheric oxidants such as the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). acs.org
The atmospheric oxidation of furans is typically initiated by the addition of an OH radical to the furan ring. acs.org This reaction is rapid and leads to the formation of a chemically activated adduct. This adduct can then undergo several reactions, including stabilization by collision or isomerization through ring-opening. acs.org The subsequent reactions with molecular oxygen (O₂) can lead to the formation of various products, including unsaturated 1,4-dicarbonyl compounds and other oxygenated species. acs.org For methyl-substituted furans, the reaction with OH radicals is also dominated by addition to the furan ring. acs.org
During the daytime, the reaction with OH radicals is the main removal process for furan. acs.org At night, the reaction with the nitrate radical (NO₃) becomes a significant atmospheric sink. acs.org The reaction of furans with chlorine atoms can also be an important degradation pathway, particularly in marine or coastal areas. copernicus.org The photochemical degradation of substituted furans can also occur, leading to isomerization or the formation of different products depending on the reaction conditions and the nature of the substituents. rsc.orgnetsci-journal.com
Table 2: Atmospheric Oxidants and their Role in Furan Degradation
| Oxidant | Primary Time of Influence | General Reaction Type |
|---|---|---|
| Hydroxyl Radical (OH) | Daytime | Addition to furan ring acs.org |
| Nitrate Radical (NO₃) | Nighttime | Addition to furan ring acs.org |
| Ozone (O₃) | Daytime (minor for furan) | Addition acs.org |
| Chlorine Atom (Cl) | Marine/Coastal areas | Addition to furan ring copernicus.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
